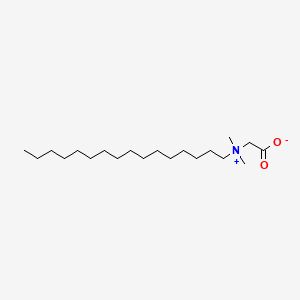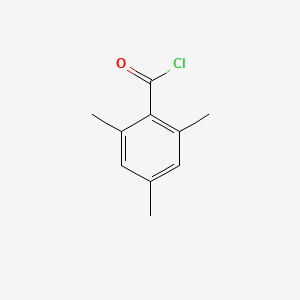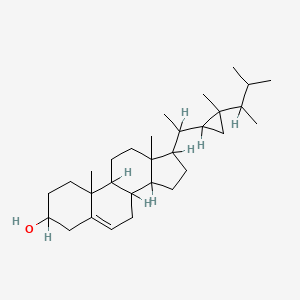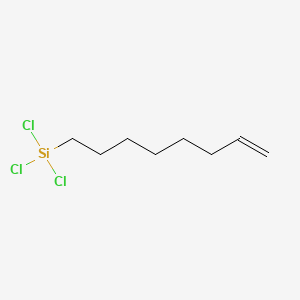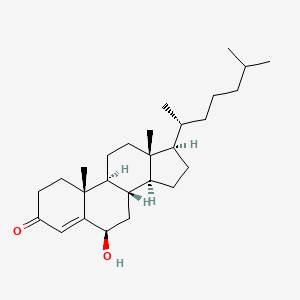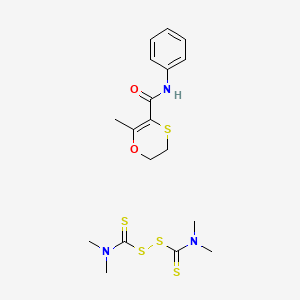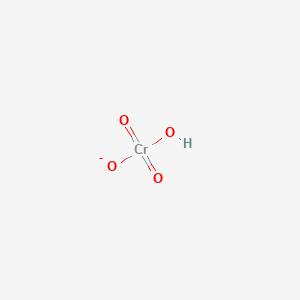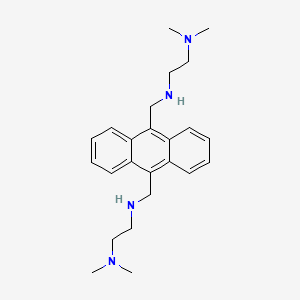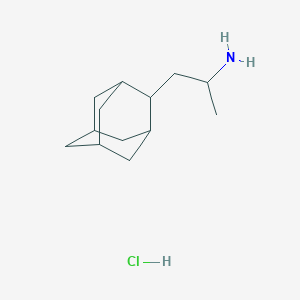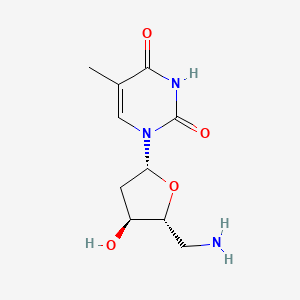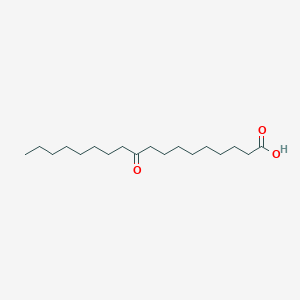
Ácido 10-oxooctadecanoico
Descripción general
Descripción
10-Keto stearic acid, also known as 10-keto stearate or ahpba deriv. 43, belongs to the class of organic compounds known as long-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms. 10-Keto stearic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. 10-Keto stearic acid has been primarily detected in urine. Within the cell, 10-keto stearic acid is primarily located in the membrane (predicted from logP), cytoplasm and adiposome. Outside of the human body, 10-keto stearic acid can be found in milk and milk products. This makes 10-keto stearic acid a potential biomarker for the consumption of this food product.
Aplicaciones Científicas De Investigación
Mejora del metabolismo energético
El ácido 10-oxooctadecanoico, un metabolito del ácido linoleico producido por bacterias del ácido láctico intestinal, se ha encontrado que mejora el metabolismo energético . Esto se logra a través de la activación del receptor potencial transitorio vaniloid 1 (TRPV1), que lleva a un aumento del gasto energético en ratones . Esto podría potencialmente proteger contra la obesidad inducida por la dieta .
Efectos antiobesidad
Se ha demostrado que la ingesta de ácido 10-oxooctadecanoico mejora los trastornos metabólicos asociados a la obesidad . Este efecto se atribuye a la activación del TRPV1 mediada por el oscurecimiento en el tejido adiposo blanco .
Regulación al alza de las funciones de los adipocitos marrones
Se ha encontrado que el ácido 10-oxooctadecanoico regula al alza los genes relacionados con las funciones de los adipocitos marrones, incluida la proteína desacopladora 1 (UCP1) en el tejido adiposo blanco . Este efecto se vio disminuido posteriormente en presencia de un bloqueador del receptor β-adrenérgico .
Producción de ácidos dicarboxílicos
El ácido 10-oxooctadecanoico se puede utilizar en la producción de ácidos dicarboxílicos . Por ejemplo, el ácido sebácico (ácido decanodioico), un material de 6,10-nylon, se produjo a partir del ácido 10-oxooctadecanoico con una tasa de conversión del 35% (mol/mol) a través de un proceso enzimático catalizado por la lacasa . Este método se considera prometedor para la producción de ácidos dicarboxílicos a partir de ácidos grasos derivados de la biomasa .
Efectos antiinflamatorios
El ácido 10-oxooctadecanoico ejerce efectos antiinflamatorios a través de la regulación a la baja de la maduración inducida por LPS en las células dendríticas y el bloqueo del intestinal inducido por TNF-α .
Producción renovable de biocombustibles y químicos
El establecimiento de una producción renovable de biocombustibles y productos químicos es deseable debido al calentamiento global y al agotamiento de las reservas de petróleo . El ácido 10-oxooctadecanoico, al ser un material neutro en carbono, puede contribuir a esta causa .
Mecanismo De Acción
Target of Action
10-Oxooctadecanoic acid, also known as 10-Ketostearic acid , is a long-chain fatty acid The primary targets of this compound are not explicitly mentioned in the available literature
Biochemical Pathways
For instance, they can modulate the activity of enzymes involved in lipid metabolism, influence signal transduction pathways, and affect the expression of genes involved in various cellular processes .
Action Environment
The action, efficacy, and stability of 10-Oxooctadecanoic acid can be influenced by various environmental factors. For instance, the presence of other compounds, pH, temperature, and the specific characteristics of the biological system in which it’s present can all affect its action .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
10-Oxooctadecanoic acid plays a crucial role in biochemical reactions, particularly in lipid metabolism. It interacts with several enzymes, including acyl-CoA oxidase and acyl-CoA dehydrogenase, which are involved in the β-oxidation pathway. These enzymes catalyze the oxidation of 10-Oxooctadecanoic acid, leading to the production of acetyl-CoA, which enters the citric acid cycle for energy production. Additionally, 10-Oxooctadecanoic acid can be a substrate for lipoxygenases, which convert it into hydroperoxy derivatives that participate in signaling pathways .
Cellular Effects
10-Oxooctadecanoic acid influences various cellular processes, including cell signaling, gene expression, and cellular metabolism. It has been shown to activate transient receptor potential vanilloid 1 (TRPV1) channels, leading to increased calcium influx and subsequent activation of downstream signaling pathways . This activation can enhance energy metabolism and promote the browning of white adipose tissue, which is associated with increased thermogenesis and energy expenditure. Furthermore, 10-Oxooctadecanoic acid can modulate the expression of genes involved in lipid metabolism and inflammation .
Molecular Mechanism
At the molecular level, 10-Oxooctadecanoic acid exerts its effects through several mechanisms. It binds to and activates TRPV1 channels, which are involved in calcium signaling. The increased calcium influx triggers various downstream effects, including the activation of protein kinase C and the modulation of gene expression . Additionally, 10-Oxooctadecanoic acid can inhibit the activity of certain enzymes, such as acetyl-CoA carboxylase, leading to reduced fatty acid synthesis and increased fatty acid oxidation . These molecular interactions contribute to the compound’s overall effects on cellular metabolism and energy homeostasis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 10-Oxooctadecanoic acid can vary over time. The compound is relatively stable under standard storage conditions, but its stability can be influenced by factors such as temperature and pH . In in vitro studies, 10-Oxooctadecanoic acid has been shown to exert acute effects on cellular metabolism, including increased energy expenditure and enhanced lipid oxidation . Long-term studies in animal models have demonstrated that chronic administration of 10-Oxooctadecanoic acid can lead to sustained improvements in metabolic health, including reduced adiposity and improved insulin sensitivity .
Dosage Effects in Animal Models
The effects of 10-Oxooctadecanoic acid in animal models are dose-dependent. At low doses, the compound can enhance energy metabolism and promote weight loss without causing adverse effects . At higher doses, 10-Oxooctadecanoic acid may induce toxicity, including liver damage and oxidative stress . It is important to determine the optimal dosage that maximizes the beneficial effects while minimizing potential toxicity.
Metabolic Pathways
10-Oxooctadecanoic acid is involved in several metabolic pathways, including β-oxidation and lipoxygenase pathways. In the β-oxidation pathway, it is oxidized by acyl-CoA oxidase and acyl-CoA dehydrogenase to produce acetyl-CoA . In the lipoxygenase pathway, 10-Oxooctadecanoic acid is converted into hydroperoxy derivatives that participate in signaling pathways . These metabolic pathways highlight the compound’s role in energy production and cellular signaling.
Transport and Distribution
Within cells, 10-Oxooctadecanoic acid is transported and distributed by various transporters and binding proteins. It can be taken up by cells through fatty acid transport proteins and incorporated into cellular membranes . Once inside the cell, 10-Oxooctadecanoic acid can be transported to different cellular compartments, including mitochondria and peroxisomes, where it undergoes further metabolism . The distribution of 10-Oxooctadecanoic acid within cells is crucial for its biological activity and effects on cellular function.
Subcellular Localization
10-Oxooctadecanoic acid is localized in various subcellular compartments, including the cytoplasm, mitochondria, and peroxisomes . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. In mitochondria, 10-Oxooctadecanoic acid is involved in β-oxidation, while in peroxisomes, it participates in lipid metabolism and signaling . The subcellular localization of 10-Oxooctadecanoic acid is essential for its role in cellular metabolism and energy homeostasis.
Propiedades
IUPAC Name |
10-oxooctadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O3/c1-2-3-4-5-8-11-14-17(19)15-12-9-6-7-10-13-16-18(20)21/h2-16H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKROBBCCGUUCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80194416 | |
| Record name | Octadecanoic acid, 10-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80194416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 10-Oxooctadecanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030980 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4158-12-7 | |
| Record name | 10-Ketostearic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4158-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octadecanoic acid, 10-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004158127 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecanoic acid, 10-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80194416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10-Oxooctadecanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030980 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
76 °C | |
| Record name | 10-Oxooctadecanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030980 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
